molecular formula C17H15N3OS2 B2927506 2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203066-18-5

2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2927506
CAS RN: 1203066-18-5
M. Wt: 341.45
InChI Key: DHHISXHYCHAJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Amplifying Effect on Phleomycin

One study focused on the synthesis of 2-substituted 6,9-Di- and 6,8,9-Tri-methylpurines, including a compound with structural similarities to "2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide." These compounds were found to enhance the lethal effect of phleomycin on Escherichia coli cultures, indicating potential applications in enhancing antibiotic efficacy (Bhushan et al., 1975).

Anticonvulsant Activity

Another research explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. The study investigated the interaction of these compounds with anticonvulsant biotargets and evaluated their effectiveness in a model of pentylenetetrazole-induced seizures in rats. This suggests a research application in the development of anticonvulsant medications (Severina et al., 2020).

Synthesis Route for Acetic Acids and Esters

Research on a general route to 2-(pyrimidin-2?-yl)acetic acid and its derivatives, including 4?-substituted variations, highlights the potential for creating a diverse array of compounds for further pharmaceutical or chemical research (Brown & Waring, 1977).

Antimicrobial and Antitumor Applications

  • A study on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives led to the synthesis of compounds with notable antimicrobial activity. Computational calculations supported the experimental findings, opening avenues for the design of new antimicrobial agents (Fahim & Ismael, 2019).
  • New series of pyrimidine derivatives were synthesized and evaluated for their antitumor activity against a panel of human tumor cell lines. Some compounds displayed significant therapeutic activity, indicating potential applications in cancer treatment (Masaret, 2021).

properties

IUPAC Name

2-(6-phenylpyrimidin-4-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c21-16(18-10-14-7-4-8-22-14)11-23-17-9-15(19-12-20-17)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHISXHYCHAJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.